![molecular formula C20H16N4O B2756501 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide CAS No. 2034512-48-4](/img/structure/B2756501.png)
3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
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Overview
Description
The compound “3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a carboxamide derived from benzoic acid. The presence of the cyano group (-CN) suggests that the compound might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings (phenyl and pyrimidine). The cyano group might introduce some polarity into the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, pyrimidine derivatives can undergo reactions such as nucleophilic substitution, reduction, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the cyano group might increase its polarity and affect its solubility in different solvents .Scientific Research Applications
Cancer Treatment
3-cyano-2-pyridones derivatives, which include the compound , have been found to be effective for the treatment of cancer .
HIV-1 Inhibition
These derivatives are also a promising class of HIV-1 inhibitors .
Sedative Properties
The compound has sedative properties, which could potentially be used in the development of new medications .
Antimicrobial Activity
3-cyano-2-pyridones derivatives have shown antimicrobial activity .
Alzheimer’s Disease Treatment
These compounds have been used as modulators of the fibrillation of amyloid proteins, such as Alzheimer β-peptides .
MEK-1 Inhibition
They have also been used as MEK-1 inhibitors .
Manufacturing of Dyes and Pigments
These compounds are used in the manufacturing of dyes and pigments .
Insecticidal Properties
3-cyano-2-pyridones have been synthesized for their insecticidal properties .
Mechanism of Action
Target of Action
The primary target of 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is Glycogen Synthase Kinase 3 (GSK3) . GSK3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and cell differentiation .
Mode of Action
The compound interacts with its target, GSK3, by inhibiting its activity . This inhibition can lead to the activation of glycogen synthase in insulin receptor-expressing cells and primary rat hepatocytes
Biochemical Pathways
The inhibition of GSK3 can affect several biochemical pathways. GSK3 is involved in the regulation of glycogen synthesis, and its inhibition can lead to an increase in glycogen synthesis . Additionally, GSK3 is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Therefore, the inhibition of GSK3 can potentially affect these processes .
Pharmacokinetics
The compound’s ability to inhibit gsk3 in vitro suggests that it may have sufficient bioavailability to reach its target in vivo
Result of Action
The inhibition of GSK3 by 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can lead to several cellular effects. For instance, it can activate glycogen synthase, leading to an increase in glycogen synthesis . Additionally, it can potentially affect cell proliferation and differentiation through its impact on the Wnt signaling pathway .
Safety and Hazards
Future Directions
The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
properties
IUPAC Name |
3-cyano-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c21-12-15-5-4-8-18(11-15)20(25)22-10-9-16-13-23-19(24-14-16)17-6-2-1-3-7-17/h1-8,11,13-14H,9-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRBRUGPKRXVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide |
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